Acethydrazide

Übersicht

Beschreibung

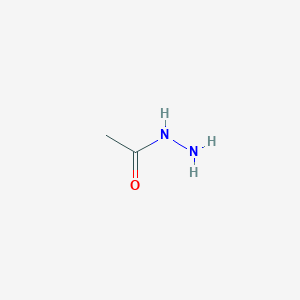

Acethydrazide (CH₃CONHNH₂) is a hydrazide derivative characterized by a carbonyl group adjacent to a hydrazine moiety. It is synthesized via the reaction of ethyl acetate with hydrazine hydrate, yielding a crystalline structure stabilized by intermolecular N–H···O hydrogen bonds . Its versatility has led to applications in agrochemicals, polymer science, and medicinal chemistry. For instance, this compound derivatives such as F58 exhibit broad-spectrum fungicidal activity, while others, like N,N′-bis(1H-benzotriazole) adipic acid this compound, act as nucleating agents for poly(L-lactide) (PLLA) to enhance crystallization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acethydrazide can be synthesized using acetic acid and hydrazine hydrate as raw materials. The reaction typically involves the use of solid acid catalysts such as H β type or HY type solid acid sieves. The reaction is carried out at a certain temperature, and the water generated during the reaction is continuously removed to promote the progress of the hydrazidesization reaction. This method is efficient, with high reaction yields and the catalyst being easily recyclable .

Another common method involves a two-step reaction process. The first step is the esterification of acetic acid with ethyl alcohol under the influence of concentrated sulfuric acid to produce ethyl acetate. The second step involves the hydrazinolysis of ethyl acetate with hydrazine hydrate in an alcohol solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid acid catalysts in industrial settings helps in reducing production costs, minimizing waste, and improving overall efficiency. The continuous removal of water during the reaction is crucial to achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acethydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acetic acid and nitrogen gas.

Reduction: It can be reduced to form N’-methyl this compound.

Substitution: This compound can react with aldehydes and ketones to form hydrazones through a Schiff-base reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation is used for reduction reactions.

Substitution: Aldehydes and ketones are common reagents in Schiff-base reactions, often carried out under acidic or basic conditions.

Major Products Formed

Oxidation: Acetic acid and nitrogen gas.

Reduction: N’-methyl this compound.

Substitution: Hydrazones, which are useful intermediates in various organic syntheses.

Wissenschaftliche Forschungsanwendungen

Acethydrazide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of acethydrazide involves its ability to form hydrazones through reactions with carbonyl compounds. This reaction is crucial in the synthesis of various biologically active molecules. The molecular targets and pathways involved depend on the specific application of the hydrazone derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Fungicidal Activity: Acethydrazide Derivatives vs. Triazole and Strobilurin Fungicides

This compound-based fungicides (e.g., F58) are compared to triazole and strobilurin fungicides in terms of toxicity and environmental persistence:

Key Findings :

- This compound derivatives like F58 exhibit comparable fungicidal efficacy to triazoles but with a shorter environmental half-life than diniconazole .

- However, F58 induces acute hepatotoxicity in common carp via disruption of bile acid biosynthesis and mitochondrial dysfunction, a toxicity profile distinct from strobilurins, which primarily cause oxidative stress .

Antioxidant Activity: this compound vs. Thiazolidinediones (TZDs)

Theophyllinyl-acetamido-thiazolidin-4-one derivatives (this compound-based) are benchmarked against TZDs (e.g., rosiglitazone) in antioxidant assays:

Key Findings :

- This compound derivatives with para-halogen substituents (e.g., 125c) show superior radical scavenging activity compared to TZDs, attributed to enhanced electron-withdrawing effects .

Conjugation Chemistry: this compound vs. Semicarbazide

In bioconjugation reactions with 2-acetylphenylboronic acid (2-APBA), this compound and semicarbazide exhibit divergent stability:

| Parameter | This compound | Semicarbazide |

|---|---|---|

| Conjugate Stability | Low (rapid hydrolysis) | High (planar diazaborine formation) |

| Reaction Rate (M⁻¹s⁻¹) | ~10³ | >10³ |

| Bioorthogonality | Moderate | Excellent |

Key Findings :

- The electron-deficient α-nitrogen in this compound limits conjugation stability with boronic acids, whereas semicarbazide forms stable planar diazaborines due to higher electron density at the α-nitrogen .

- Modifications like α-amination of this compound (e.g., Bane group’s work) improve conjugate stability, enabling applications in protein labeling .

Polymer Nucleation: this compound Derivatives vs. Other Amides

This compound-based nucleators (e.g., PB) are compared to other amide nucleators in PLLA crystallization:

| Nucleator Class | Example Compound | ΔTₒ (°C)* | Crystallization Rate Enhancement |

|---|---|---|---|

| This compound | PB | +28 | 3.5× |

| Benzoyl Hydrazide | BzH-12 | +22 | 2.8× |

| Ethylenebisstearamide | EBS | +15 | 1.9× |

*ΔTₒ = Increase in onset crystallization temperature relative to pure PLLA.

Key Findings :

- Aromatic acethydrazides (e.g., PB) outperform aliphatic amides due to stronger intermolecular interactions with PLLA chains, accelerating crystallization .

Oxidation Resistance: this compound vs. Hydrazine

The Mn(VII)–H₂O₂ system’s efficiency in degrading this compound and hydrazine is compared:

| Compound | Degradation Efficiency (%)* | Key Reactive Species |

|---|---|---|

| This compound | 92 | Mn(V)–O intermediates |

| Hydrazine | 68 | Direct electron transfer |

*Conditions: pH 7, 25°C, 1 mM Mn(VII), 5 mM H₂O₂.

Key Findings :

- This compound’s electron-withdrawing carbonyl group enhances susceptibility to Mn(VII)–H₂O₂ oxidation compared to hydrazine, making it more amenable to water treatment processes .

Biologische Aktivität

Acethydrazide, a derivative of hydrazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, antimicrobial properties, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis of this compound

This compound can be synthesized through the reaction of acetylhydrazine with various acylating agents. The general method involves the acylation of hydrazine derivatives, which can yield a range of hydrazides with varying biological activities. The synthesis typically follows these steps:

- Preparation of Acetylhydrazine : Acetylhydrazine is prepared by reacting hydrazine with acetic anhydride or acetyl chloride.

- Formation of this compound : The acetylhydrazine is then reacted with appropriate carboxylic acids or their derivatives under controlled conditions to form this compound.

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have demonstrated its effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger.

- Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various hydrazides, including this compound, for their antimicrobial properties. The findings revealed that this compound exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, making it a candidate for further development in clinical settings .

- Complexation Studies : Research has shown that this compound can form complexes with metal ions (e.g., Cu(II), Co(III), Ni(II)), enhancing its biological activity. These metal complexes displayed improved antimicrobial properties compared to the free ligand . This suggests that metal coordination may play a role in augmenting the efficacy of this compound.

- Pharmacological Applications : In pharmacological studies, this compound has been investigated for its potential use in treating tuberculosis and other infectious diseases due to its ability to inhibit bacterial growth effectively . Further research is needed to explore its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for acethydrazide, and how can purity be validated?

this compound is typically synthesized via condensation reactions between hydrazine hydrate and ethyl acetate under reflux conditions. For example, hydrazine hydrate (80% w/w) is added to ethanol, followed by ethyl acetate, and refluxed for 96 hours . Purity validation involves nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic peaks at δ 2.18 ppm for methyl groups in -NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M + Na] at m/z 201.0641) . Contaminants from incomplete reactions require careful recrystallization or column chromatography.

Q. How can this compound derivatives be characterized for structural confirmation?

Derivatives like acylhydrazones (e.g., salicylaldehyde-acethydrazide conjugates) are characterized using -NMR, -NMR, and HRMS. For instance, -NMR peaks at δ 171.4 ppm (carbonyl) and δ 157.3 ppm (aromatic carbons) confirm bond formation . UV-vis spectroscopy (e.g., absorption at 290 nm for iminoboronate conjugates) and X-ray crystallography provide additional structural insights .

Advanced Research Questions

Q. What experimental challenges arise in studying the fast conjugation kinetics of this compound with boronic acids?

this compound reacts with 2-acetylphenylboronic acid (2-APBA) at rates exceeding , reaching equilibrium in <10 seconds. This rapid reversibility complicates kinetic measurements, necessitating stopped-flow techniques or dilution experiments to assess dissociation constants () . Conflicting data with slower hydrazide-protein conjugation rates (>12 hours) highlight the need to differentiate reaction environments (e.g., steric hindrance in proteins vs. small molecules) .

Q. How does this compound influence the crystallization behavior of poly(lactic acid) (PLA) composites?

this compound derivatives, such as -bis(1H-benzotriazole) adipic acid this compound, act as nucleating agents by forming hydrogen bonds with PLA chains. Differential scanning calorimetry (DSC) shows increased crystallinity (e.g., 45% to 60%) and reduced half-crystallization time () by 30% . Synchrotron X-ray scattering reveals smaller spherulites, improving mechanical properties (e.g., tensile strength by 15%) .

Q. What methodologies are used to evaluate the environmental toxicity and hydrolysis dynamics of this compound-based fungicides?

Zebrafish toxicity assays (e.g., LC determination at 1–10 µg/mL) combined with histopathology (e.g., mitochondrial atrophy in hepatocytes) and metabolomics (e.g., disrupted bile acid pathways) identify acute liver toxicity . Hydrolysis studies in neutral buffers use HPLC to track degradation, yielding half-lives () of ~5.8 days for lead compounds like F57. Kinetic models fit pseudo-first-order rate constants () to predict environmental persistence .

Q. Data Contradiction Analysis

Q. Why do this compound-boronic acid conjugates exhibit conflicting stability reports across studies?

Stability discrepancies arise from electronic and steric factors. For example, semicarbazide forms planar diazaborine conjugates (stable, ) due to electron-rich α-nitrogen, whereas this compound forms nonplanar iminoboronates prone to hydrolysis . Contradictions in bioorthogonality (e.g., serum interference in cell lysates vs. clean reactions in vitro) underscore the need for context-specific stability assessments .

Q. Methodological Recommendations

Q. How can researchers ensure reproducibility in this compound-based polymer composite studies?

- Material Preparation : Specify molar ratios (e.g., 1:1.05 hydrazide:aldehyde) and solvent systems (e.g., DMSO for polar derivatives) .

- Characterization : Use triplicate DSC runs to calculate crystallinity () and dynamic mechanical analysis (DMA) for viscoelastic properties .

- Reporting : Adhere to Beilstein Journal guidelines, including supplemental data for >5 compound syntheses and raw NMR/HRMS files .

Eigenschaften

IUPAC Name |

acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLXLNCGODUUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020900 | |

| Record name | Monoacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-57-1 | |

| Record name | Acetohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acethydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acethydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monoacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK0DPC9098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.